ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate
CAS No.: 88398-82-7
Cat. No.: VC2032626
Molecular Formula: C7H9ClN2O4S
Molecular Weight: 252.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88398-82-7 |
---|---|
Molecular Formula | C7H9ClN2O4S |
Molecular Weight | 252.68 g/mol |
IUPAC Name | ethyl 5-chlorosulfonyl-1-methylpyrazole-4-carboxylate |
Standard InChI | InChI=1S/C7H9ClN2O4S/c1-3-14-7(11)5-4-9-10(2)6(5)15(8,12)13/h4H,3H2,1-2H3 |
Standard InChI Key | BXPQVOSHELHKSE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)Cl |
Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)Cl |
Introduction
Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound featuring a pyrazole ring, a carboxylate group, and a chlorosulfonyl substituent. Its molecular formula is C7H9ClN2O4S, with a molecular weight of 252.68 g/mol. This compound is of significant interest in both synthetic chemistry and biological research due to its unique chemical properties and potential biological activities.
Synthesis and Preparation
The synthesis of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves several steps that require careful control of reaction conditions, such as temperature and pH, to maximize yield and purity. The specific synthesis methods are not detailed here, but they generally involve the transformation of simpler pyrazole derivatives through chlorosulfonylation reactions.
Biological Activities and Applications
Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has been investigated for its potential antimicrobial and antiviral properties. The chlorosulfonyl moiety is known to interact with various biological targets, potentially inhibiting specific enzymes involved in pathogen metabolism. This makes it a candidate for further studies in medicinal chemistry and drug development.
Application Area | Description |
---|---|
Antimicrobial Properties | Potential to inhibit microbial growth by targeting specific enzymes |
Antiviral Properties | Potential to inhibit viral replication by interacting with viral enzymes or proteins |
Medicinal Chemistry | Used as a building block in the development of pharmaceuticals |
Material Science | Utilized in the preparation of novel materials with specific properties |
Comparison with Similar Compounds
Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is distinct from other pyrazole derivatives due to its specific combination of functional groups. Similar compounds include ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate (lacks the methyl group on the pyrazole ring), methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate (has a methyl ester instead of an ethyl ester), and ethyl 5-(sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate (lacks the chlorine atom in the sulfonyl group).
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate | C6H7ClN2O4S | Lacks methyl group on pyrazole ring |
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate | C7H9ClN2O4S | Methyl ester instead of ethyl ester |
Ethyl 5-(sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate | C7H10N2O4S | Lacks chlorine atom in sulfonyl group |
Research Findings and Future Directions
Research on ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate highlights its potential in both synthetic chemistry and biological research. Its reactivity with various nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis. Further studies are needed to fully elucidate its mechanism of action and identify potential therapeutic targets.
Given the compound's unique properties and potential applications, ongoing research should focus on optimizing its synthesis, exploring its biological activities in more detail, and developing derivatives with enhanced properties. This could involve collaborations between synthetic chemists and biologists to explore its full potential in drug development and material science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume